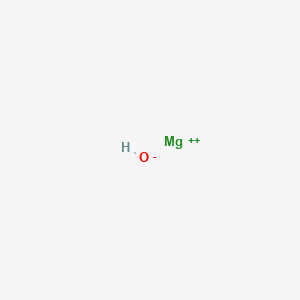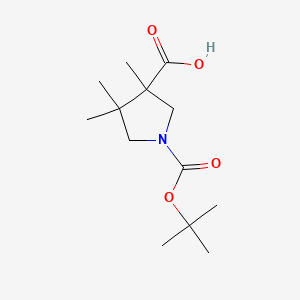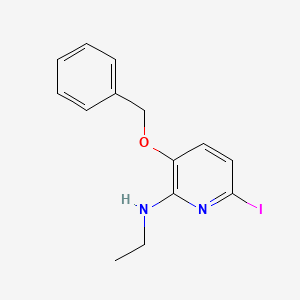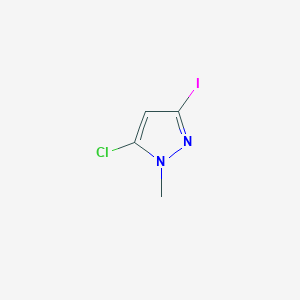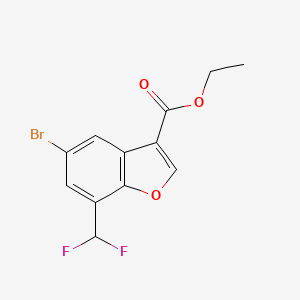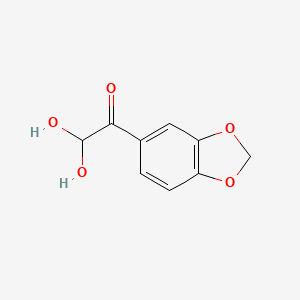
1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that belongs to the family of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. The tetrafluoroborate anion contributes to the compound’s stability and ionic conductivity, making it useful in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method includes the condensation of glyoxal, two equivalents of aniline derivatives, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid. This reaction yields the desired imidazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazolium-based radicals.
Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Imidazolium-based radicals.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Employed in the stabilization of biomolecules and as a medium for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and stabilizing reactive intermediates. The tetrafluoroborate anion contributes to the overall stability and ionic conductivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its applications in organic synthesis and electrochemistry.
1-Methyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide: Exhibits high thermal stability and is used in various catalytic processes.
Uniqueness
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate stands out due to its unique combination of the imidazolium cation and the tetrafluoroborate anion, which imparts high thermal stability, low volatility, and excellent solubility. Its chiral nature also adds to its uniqueness, making it suitable for applications requiring enantioselectivity.
Properties
Molecular Formula |
C21H25BF4N2 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
1,3-bis(1-phenylpropyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H25N2.BF4/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;2-1(3,4)5/h5-17,20-21H,3-4H2,1-2H3;/q+1;-1 |
InChI Key |
AWZLGNRFCOAYEN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


